2-Bromobicyclo[4.2.0]octa-1,3,5-triene
Description
7-Bromobicyclo[4.2.0]octa-1,3,5-triene (CAS 21120-91-2) is a brominated derivative of bicyclo[4.2.0]octa-1,3,5-triene, a strained aromatic system with a fused bicyclic structure. It is also referred to as 1-bromobenzocyclobutene in some literature . The compound has the molecular formula C₈H₅Br and is widely utilized as a building block in organic synthesis, particularly for polymers and functionalized aromatic systems. Its strained ring system and bromine substituent enable unique reactivity in cross-coupling reactions and polymerization processes .
Properties
Molecular Formula |
C8H7Br |
|---|---|
Molecular Weight |
183.04 g/mol |
IUPAC Name |
2-bromobicyclo[4.2.0]octa-1(6),2,4-triene |
InChI |
InChI=1S/C8H7Br/c9-8-3-1-2-6-4-5-7(6)8/h1-3H,4-5H2 |
InChI Key |
QXYMGOJETAWACL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C1C=CC=C2Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Brominated Derivatives
Table 1: Key Brominated Bicyclo[4.2.0]octa-1,3,5-triene Derivatives
Key Observations:
Substituent Position and Reactivity :
- The 7-bromo derivative (C₈H₅Br) has fewer hydrogens than the 3-bromo isomer (C₈H₇Br), indicating differences in ring strain and substitution patterns. The 7-position is a bridgehead, leading to enhanced steric hindrance and reduced nucleophilic substitution rates compared to the 3-position .
- The 2,5-dibromo derivative introduces dual reactive sites, enabling sequential functionalization for complex architectures .
Thermal Stability :
- 7-Bromobicyclo[4.2.0]octa-1,3,5-triene exhibits higher thermal stability (decomposition >250°C) due to its strained but rigid structure, making it suitable for high-temperature polymer applications .
- In contrast, 3-bromo derivatives are more reactive in thermal cycloadditions, as the substituent position allows easier access to transition states .
Synthetic Utility :
Non-Brominated Analogues and Functionalized Derivatives
Table 2: Functionalized Bicyclo[4.2.0]octa-1,3,5-triene Derivatives
Key Insights:
- Hydroxyl and Boronic Acid Derivatives : These expand utility in bioconjugation and materials science. For example, the boronic acid derivative participates in Suzuki reactions to form carbon-carbon bonds .
- Carboxylic Acid Derivatives: Used in synthesizing thermally stable polyimides, as demonstrated in , where such monomers enhance glass transition temperatures (Tg > 300°C) .
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